molecular formula C14H20N2O2 B14839467 4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide

Cat. No.: B14839467
M. Wt: 248.32 g/mol
InChI Key: SXSWEQGUTYQNSK-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the reaction of 4-tert-butyl-5-cyclopropoxy nicotinic acid with N-methylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Chemical Reactions Analysis

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like hydroxide ions (OH-) can replace the cyclopropoxy group with a hydroxyl group.

Scientific Research Applications

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide can be compared with similar compounds such as 4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide . While both compounds share similar structural features, the presence of different substituents (tert-butyl vs. tert-butoxy) can lead to variations in their chemical reactivity and biological activities. This uniqueness makes this compound a valuable compound for specific research applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-tert-butyl-5-cyclopropyloxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)12-10(13(17)15-4)7-16-8-11(12)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

SXSWEQGUTYQNSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1C(=O)NC)OC2CC2

Origin of Product

United States

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